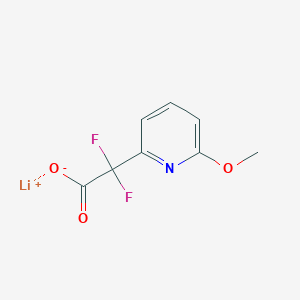

![molecular formula C6H4N2OS B2998395 Imidazo[2,1-b]thiazole-2-carbaldehyde CAS No. 933722-72-6](/img/structure/B2998395.png)

Imidazo[2,1-b]thiazole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[2,1-b]thiazole-2-carbaldehyde is a derivative of imidazothiazole . It is a part of a class of compounds that have gained significant attention due to their broad spectrum of important bioactivities . These compounds are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .

Synthesis Analysis

This compound and its analogues can be synthesized through a series of chemical reactions. In one study, four series of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues were designed, in silico ADMET predicted, and synthesized in combination with piperazine and various 1,2,3 triazoles . All the synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The molecular structure of this compound is complex and is characterized by the presence of nitrogen and sulfur atoms in its heterocyclic ring .Chemical Reactions Analysis

This compound undergoes a series of chemical reactions during its synthesis. The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .Scientific Research Applications

Antitumor Agents

- Imidazo[2,1-b]thiazoles, when synthesized as guanylhydrazones, have demonstrated potential as antitumor agents. One compound, in particular, showed the ability to inhibit Complex III of the mitochondrial respiratory chain and induce apoptosis in certain cell lines, highlighting its significance in cancer research (Andreani et al., 2005).

Antioxidant Properties

- The synthesis of benzo[4, 5]imidazo[2, 1-b]thiazole derivatives and their subsequent antioxidant evaluations revealed promising results. Notably, one compound exhibited a significant inhibition rate in antioxidant studies, underscoring the therapeutic potential of these compounds (Nikhila et al., 2020).

Antimicrobial Activity

- New derivatives of imidazo[2,1-b][1,3,4]thiadiazole were synthesized and exhibited notable antibacterial and antifungal activities. This suggests a potential application in developing new antimicrobial agents (Alegaon & Alagawadi, 2011).

Pharmaceutical Applications

- Imidazo[2,1-b]thiazoles have been identified for their various pharmacological properties, indicating their significance in medicinal chemistry. The synthesis and structural analysis of these compounds contribute to the development of new pharmaceuticals (Begum et al., 2007).

Antibacterial Potency

- The synthesis and evaluation of Imidazo[2,1-b]thiazole pyrimidine derivatives revealed their potential as antibacterial agents. This study adds to the understanding of the antibacterial properties of these compounds (Sonawane et al., 2022).

Novel Synthesis Methods

- The development of novel synthesis methods for imidazo[2,1-b]thiazol-5-amine derivatives showcases the versatility of these compounds in chemical synthesis (Mahdavi et al., 2012).

Safety and Hazards

Imidazo[2,1-b]thiazole-2-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Imidazo[2,1-b]thiazole-2-carbaldehyde and its derivatives have shown promising results in the field of medicinal chemistry. They have been reported to serve as potent non-sedative anxiolytic, powerful anticancer agent, PET imaging probe of beta-amyloid plaques in the brains of Alzheimer’s patients, kinase inhibitor, and antimicrobially active molecule . Future research could focus on optimizing these compounds as clinical candidates for treating various diseases .

Mechanism of Action

Target of Action

Imidazo[2,1-b]thiazole-2-carbaldehyde has been found to target Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme is a key component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain .

Mode of Action

The compound interacts with its targets, leading to significant changes in their function. For instance, molecular docking studies have shown that the compound interacts with DNA dodecamer and caspase-3 . These interactions can lead to changes such as mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .

Biochemical Pathways

The compound affects several biochemical pathways. Its mechanistic pathway involves an ordered sequence of steps, including amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety), and aromatization by proton-shift isomerization .

Result of Action

The compound exhibits cytotoxic activity on cancer cells, such as colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) . It has been found to cause mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis in MCF-7 cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the process leading to carbonylated imidazo[2,1-b]thiazole occurs under the catalysis of the simple PdI2/KI system under relatively mild conditions (100°C under 20 atm of a 4:1 mixture of CO-air), leading to 2-(imidazo[2,1-b]thiazol-5-yl)-N,N-dialkylacetamides in yields up to 87% .

Biochemical Analysis

Biochemical Properties

Imidazo[2,1-b]thiazole-2-carbaldehyde has been found to interact with various enzymes and proteins. For instance, it has been shown to have antimycobacterial properties, suggesting that it interacts with enzymes or proteins involved in the survival and proliferation of Mycobacterium tuberculosis

Cellular Effects

Studies have shown that this compound can have significant effects on various types of cells. For example, it has been found to exhibit cytotoxic activity against cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, molecular docking and dynamics studies have suggested that this compound can bind to the Pantothenate synthetase of Mycobacterium tuberculosis .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific information on this compound’s stability, degradation, and long-term effects on cellular function is limited, studies on similar compounds suggest that these factors could be significant .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on similar compounds suggests that the effects of these compounds can vary with different dosages . High doses could potentially lead to toxic or adverse effects.

Metabolic Pathways

This compound is likely involved in various metabolic pathways, interacting with enzymes or cofactors. Specific information on the metabolic pathways that this compound is involved in is currently limited .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its biological activity. While specific information on this compound’s transporters or binding proteins is currently limited, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. While specific information on this compound’s targeting signals or post-translational modifications is currently limited, it is likely that it is directed to specific compartments or organelles within the cell .

properties

IUPAC Name |

imidazo[2,1-b][1,3]thiazole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS/c9-4-5-3-8-2-1-7-6(8)10-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKJYOYXWBQCRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(SC2=N1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2998316.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyridine-3-sulfonamide](/img/structure/B2998320.png)

![2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2998323.png)

![N-((1-hydroxycyclopentyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2998324.png)

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2998325.png)

![2-(benzylsulfanyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2998326.png)

![5-Butyl-8-(4-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2998327.png)

![N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2998328.png)

![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2998330.png)

![Ethyl 4-[[2-[[5-[(2,4-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2998335.png)